molecular formula C7H5BrCl2O B1411040 3-Bromo-2,5-dichlorobenzyl alcohol CAS No. 1805119-74-7

3-Bromo-2,5-dichlorobenzyl alcohol

Cat. No.: B1411040
CAS No.: 1805119-74-7
M. Wt: 255.92 g/mol
InChI Key: HDFQKWVHMUFHJI-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2,5-dichlorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding benzyl alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-Bromo-2,5-dichlorobenzaldehyde or 3-Bromo-2,5-dichlorobenzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-2,5-dichlorobenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of halogenated benzyl alcohols on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and other biomolecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its halogenated structure may impart unique biological activities, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dichlorobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dichlorobenzyl alcohol: Similar structure but lacks the bromine atom.

    3,5-Dichlorobenzyl alcohol: Similar structure with chlorine atoms at different positions.

    3-Bromo-4-chlorobenzyl alcohol: Similar structure with different halogen substitution pattern.

Uniqueness: 3-Bromo-2,5-dichlorobenzyl alcohol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other halogenated benzyl alcohols.

Biological Activity

3-Bromo-2,5-dichlorobenzyl alcohol is a halogenated benzyl alcohol derivative that has garnered attention due to its unique structural characteristics and potential biological activities. This compound is noted for its antibacterial and antifungal properties, which are significant in various fields, including pharmaceuticals and environmental science.

The biological activity of this compound primarily stems from its ability to interact with microbial cells. It is believed to exert its effects through several mechanisms:

  • Protein Denaturation : Similar compounds have shown the ability to denature proteins in microbial cells, leading to cell death by disrupting essential cellular functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism, thus impairing their growth and survival.
  • Cell Wall Disruption : Halogenated benzyl alcohols can disrupt bacterial cell walls, contributing to their antimicrobial effects.

Biological Activity Studies

Research has shown that this compound exhibits notable antimicrobial properties. Below is a summary of key findings from studies evaluating its biological activity:

Study Microbial Strains Tested Zones of Inhibition (mm) Concentration (μM)
Study 1Staphylococcus aureus42 ± 1.150
Bacillus subtilis37 ± 0.650
Escherichia coli31 ± 1.550
Klebsiella pneumoniae27 ± 2.150
Study 2Pseudomonas aeruginosaSignificant inhibition observed at higher concentrations (100 μM)100

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pathogenic bacteria demonstrated that this compound effectively inhibited bacterial growth at low concentrations. The compound was particularly effective against Staphylococcus aureus and Bacillus subtilis, with significant zones of inhibition observed in agar diffusion assays.
  • Toxicity Assessment : Toxicity studies performed on normal human epithelial cells indicated that at lower concentrations, the compound did not adversely affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Dichlorobenzyl AlcoholLacks bromine; contains two chlorine atomsAntiseptic effects; protein denaturation
Bromochlorobenzyl AlcoholContains both bromine and chlorineEnhanced antimicrobial properties
Chlorinated Benzyl AlcoholContains only chlorineModerate antibacterial activity

This table illustrates how variations in halogen substitution can influence biological activity.

Properties

IUPAC Name

(3-bromo-2,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFQKWVHMUFHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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